Nemonapride - 93664-94-9

Nemonapride

Catalog Number: EVT-276992
CAS Number: 93664-94-9
Molecular Formula: C21H26ClN3O2
Molecular Weight: 387.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nemonapride is a synthetic benzamide derivative [, ] primarily utilized in scientific research for its selective antagonist properties at dopamine receptors, specifically D2-like receptors [, , ]. While it has been used clinically as an antipsychotic, this analysis will focus solely on its scientific applications.

Synthesis Analysis

Several synthetic routes to nemonapride have been explored. One approach utilizes D-alanine as the starting material and employs a Birch reduction of a cyclic enaminoester followed by reduction of a pyrrolidinone to afford the key 3-aminopyrrolidine moiety []. Another method involves a concise, protecting-group-free synthesis, featuring a europium(III) trifluoromethanesulfonate-catalyzed C4 selective aminolysis of a 3,4-epoxy alcohol with benzylamine []. This route avoids the use of protecting groups and provides an efficient way to construct the pyrrolidine core of nemonapride.

Molecular Structure Analysis

Nemonapride's structure is characterized by a substituted benzamide core linked to a pyrrolidine ring. High-resolution crystal structures of nemonapride bound to the D4 dopamine receptor have been determined, providing insights into its binding mode and interactions with the receptor [].

Mechanism of Action

Nemonapride acts primarily as an antagonist at dopamine receptors, specifically showing high affinity for D2, D3, and D4 receptors [, , , , , , ]. This antagonistic action implies that nemonapride binds to these receptors and blocks the binding of endogenous dopamine, thereby inhibiting downstream signaling pathways mediated by these receptors.

Investigating Dopamine Receptor Subtypes

Nemonapride has been instrumental in characterizing and differentiating dopamine receptor subtypes, particularly D2-like receptors [, , , , ]. Its binding profile has been compared to other radioligands like spiperone and raclopride, revealing crucial information about the densities and distributions of these receptor subtypes in various brain regions across different species [, , , ]. This understanding is crucial for elucidating the roles of specific dopamine receptors in various neurological processes and disorders.

Studying Dopaminergic Pathways

Nemonapride has facilitated research on dopaminergic pathways and their involvement in behaviors and disorders [, , , , , , ]. Its use in microdialysis studies has helped unravel the effects of different antipsychotics, including nemonapride, on dopamine release in specific brain regions, shedding light on the neurochemical mechanisms underlying their therapeutic effects []. By understanding how these pathways are affected by nemonapride, researchers can gain insights into the mechanisms of action of various drugs and develop more targeted treatments for disorders involving dopaminergic dysfunction.

Investigating Drug-Induced Catalepsy

Nemonapride has been employed in studies examining drug-induced catalepsy, an animal model often used to study Parkinson's disease []. By quantifying dopamine D1 and D2 receptor occupancy after nemonapride administration, researchers can assess its potential to induce catalepsy and understand the roles of these receptors in this phenomenon []. This knowledge is crucial for developing safer and more effective treatments for Parkinson's disease and other movement disorders.

Exploring Dopamine Receptor Polymorphisms

Research has utilized nemonapride to investigate the relationship between dopamine receptor polymorphisms and treatment response to dopamine antagonists [, , ]. Studies examining the Taq1 A and -141C Ins/Del polymorphisms of the D2 receptor gene have shed light on the potential of these genetic variations to influence individual responses to nemonapride and other antipsychotics [, , ]. This knowledge is essential for personalized medicine approaches, tailoring treatments based on an individual's genetic makeup.

Future Directions
  • Developing D4-Selective Agonists: The high-resolution crystal structures of nemonapride bound to the D4 dopamine receptor can facilitate the discovery of novel, selective agonists for this receptor subtype []. These agonists hold promise for treating disorders linked to D4 receptor dysfunction, such as schizophrenia and attention-deficit/hyperactivity disorder, with potentially fewer side effects compared to currently available treatments.
  • Elucidating the Role of Sigma Receptors: While primarily known for its dopamine receptor antagonism, nemonapride also interacts with sigma receptors [, ]. Further investigation into the role of these interactions in the context of various neurological conditions, such as levodopa-induced dyskinesia in Parkinson's disease, could open new avenues for therapeutic interventions [].
  • Exploring Drug Repositioning Opportunities: Nemonapride's pharmacological profile, including its interactions with both dopamine and sigma receptors, warrants further exploration for potential drug repurposing opportunities []. Theoretical studies combining pharmacophore modeling, molecular docking, and dynamics simulations with nemonapride as a template could identify novel therapeutic applications for this compound, particularly in areas beyond its established use as an antipsychotic.

Raclopride

  • Compound Description: Raclopride is a substituted benzamide derivative classified as a selective dopamine D2 and D3 receptor antagonist [ [] ]. It is often used as a tool to differentiate between D2-like receptor subtypes in binding studies [ [] [] [] [] [] ].
  • Relevance: Raclopride is frequently used in conjunction with [3H]Nemonapride to isolate and quantify dopamine D4 receptors. Due to its higher affinity for D2 and D3 receptors, Raclopride is used to block these subtypes, allowing [3H]Nemonapride to bind preferentially to D4 receptors [ [] [] [] [] [] ]. This approach helps to circumvent the lack of highly selective D4 ligands and allows for a more accurate estimation of D4 receptor density.

Spiperone

  • Compound Description: Spiperone is a potent dopamine D2 receptor antagonist and, to a lesser extent, a 5-HT2A receptor antagonist [ [] [] [] ]. It has been widely used as an antipsychotic drug.

Clozapine

  • Compound Description: Clozapine is an atypical antipsychotic drug belonging to the dibenzodiazepine class [ [] [] ]. It exhibits a complex pharmacological profile, interacting with multiple neurotransmitter receptors, including dopamine, serotonin, muscarinic, and adrenergic receptors.
  • Relevance: While Clozapine is structurally distinct from Nemonapride, both compounds have been investigated for their antipsychotic effects. Studies have compared their binding profiles, revealing crucial differences in their interactions with dopamine receptor subtypes. Specifically, Clozapine displays a higher affinity for serotonin 5-HT2A receptors compared to dopamine D2 receptors, contrasting with Nemonapride's preference for D2-like receptors [ [] [] ]. This distinct pharmacological profile contributes to Clozapine's classification as an atypical antipsychotic and may underlie its unique therapeutic benefits and reduced extrapyramidal side effects compared to typical antipsychotics like Nemonapride.

Haloperidol

  • Compound Description: Haloperidol is a butyrophenone derivative classified as a typical antipsychotic drug [ [] [] [] [] [] ]. Its primary mechanism of action involves potent antagonism of dopamine D2 receptors.
  • Relevance: Similar to Nemonapride, Haloperidol exerts its antipsychotic effects through D2 receptor antagonism. Studies comparing their pharmacological profiles often include Haloperidol as a reference compound representing typical antipsychotics. Despite their shared mechanism of action, Haloperidol exhibits a higher affinity for D2 receptors compared to Nemonapride [ [] [] ]. This difference in binding affinity might contribute to variations in their clinical efficacy, side effect profiles, and potential for inducing extrapyramidal symptoms.

Risperidone

  • Compound Description: Risperidone is a benzisoxazole derivative classified as an atypical antipsychotic drug [ [] [] [] ]. It displays potent antagonistic activity at both dopamine D2 and serotonin 5-HT2A receptors.

Sulpiride

  • Compound Description: Sulpiride is a substituted benzamide derivative, similar to Nemonapride, and acts as a selective antagonist at dopamine D2 receptors [ [] [] [] ]. It is used in the treatment of schizophrenia and other psychotic disorders.

(+)-PHNO

  • Compound Description: (+)-PHNO, or (+)-4-propyl-9-hydroxynaphthoxazine, is a selective dopamine D2 receptor agonist [ [] ]. It is often used as a pharmacological tool to investigate the role of D2 receptors in various behavioral and physiological processes.
  • Relevance: While Nemonapride acts as a D2 antagonist, (+)-PHNO exerts opposite effects by activating D2 receptors. Research suggests that (+)-PHNO can substitute for methamphetamine in drug discrimination paradigms, while Nemonapride antagonizes such effects [ [] ]. This contrasting activity highlights the opposing actions of D2 agonists and antagonists on dopaminergic signaling and their subsequent behavioral outcomes.

SCH 23390

  • Compound Description: SCH 23390 is a benzazepine derivative classified as a potent and selective dopamine D1 receptor antagonist [ [] [] [] [] [] ]. It is widely used in research to investigate the role of D1 receptors in various behavioral and physiological processes.
  • Relevance: While Nemonapride targets D2-like receptors, SCH 23390 selectively blocks D1 receptors. Studies investigating interactions between D1 and D2 receptors often employ these two compounds to dissect the individual and combined contributions of each receptor subtype to various effects. For instance, research has shown that low doses of Nemonapride can reduce the avoidance-suppressing effects of SCH 23390 in mice, suggesting complex interactions between D1 and D2 receptor signaling pathways [ [] ]. These findings underscore the importance of considering both D1 and D2 receptor antagonism in the development and optimization of antipsychotic treatments.

MDL 100,907

  • Compound Description: MDL 100,907 is a highly selective antagonist for the serotonin 5-HT2A receptor [ [] ]. It is a valuable pharmacological tool used to investigate the role of 5-HT2A receptors in various physiological and behavioral processes.
  • Relevance: While Nemonapride primarily targets dopamine receptors, MDL 100,907 specifically blocks serotonin 5-HT2A receptors. This selectivity makes MDL 100,907 valuable for dissecting the contributions of 5-HT2A receptors to the effects of drugs that interact with multiple neurotransmitter systems. For example, MDL 100,907 has been used to demonstrate that a significant portion of [3H]Nemonapride binding in primate cerebral cortex might be attributed to 5-HT2A receptors [ [] ]. This finding underscores the importance of considering off-target binding and potential interactions with other receptor systems when interpreting the pharmacological profile of Nemonapride.

10. Ketanserin* Compound Description: Ketanserin is a selective antagonist for the serotonin 5-HT2A receptor [ [] ]. It is used clinically for the treatment of hypertension and has been investigated for its potential therapeutic effects in other conditions, including anxiety and sleep disorders.* Relevance: Similar to MDL 100,907, Ketanserin is a tool used to investigate the role of 5-HT2A receptors. Its selectivity for 5-HT2A receptors helps to clarify the contribution of this receptor subtype to the effects of drugs like Nemonapride. Research utilizing [3H]Ketanserin has confirmed that Nemonapride exhibits a relatively high affinity for 5-HT2A receptors in primate brains [ [] ], highlighting the potential for off-target effects and the need to consider 5-HT2A receptor interactions in Nemonapride's pharmacological profile.

Properties

CAS Number

93664-94-9

Product Name

Nemonapride

IUPAC Name

N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)

InChI Key

KRVOJOCLBAAKSJ-UHFFFAOYSA-N

SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl

Solubility

Soluble in DMSO

Synonyms

cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide
emonapride
nemonapride
nemonapride, (cis)-isomer
YM 09151-2
YM 09151-M
YM-09151-2

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.